molecular formula C16H20F3NO5 B564929 (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate CAS No. 139290-73-6

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate

Cat. No.: B564929
CAS No.: 139290-73-6
M. Wt: 363.333
InChI Key: NYTCADZFPZZWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroacetate group, which is known for its electron-withdrawing properties, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate typically involves the reaction of (2,3-dimethoxyphenyl)acetic acid with piperidine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the methanone linkage. The trifluoroacetate group is introduced through a subsequent reaction with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetate group enhances the compound’s ability to interact with these targets by increasing its electron-withdrawing capacity, which can influence the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxyphenyl)acetic acid
  • 3-(2,3-Dimethoxyphenyl)propionic acid
  • (2,3-Dimethoxyphenyl)(1-piperazinyl)methanone trifluoroacetate

Uniqueness

What sets (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate apart from similar compounds is its unique combination of the piperidinylmethanone and trifluoroacetate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-piperidin-4-ylmethanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.C2HF3O2/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10;3-2(4,5)1(6)7/h3-5,10,15H,6-9H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTCADZFPZZWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675857
Record name Trifluoroacetic acid--(2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139290-73-6
Record name Trifluoroacetic acid--(2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.